Cecropin A

Description

Properties

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C184H313N53O46/c1-27-98(16)145(182(282)235-149(102(20)31-5)181(281)218-115(59-39-46-76-187)159(259)206-103(21)152(252)205-92-138(246)237-82-52-65-130(237)173(273)208-106(24)154(254)228-143(96(12)13)176(276)209-107(25)155(255)229-144(97(14)15)177(277)231-142(95(10)11)175(275)204-89-135(243)211-121(66-70-131(193)239)160(260)207-105(23)156(256)236-150(108(26)238)183(283)221-123(68-72-133(195)241)168(268)232-146(99(17)28-2)178(278)210-104(22)153(253)213-114(151(197)251)58-38-45-75-186)227-137(245)91-202-158(258)129(87-140(249)250)226-163(263)120(64-51-81-200-184(198)199)219-179(279)148(101(19)30-4)234-172(272)128(86-134(196)242)225-164(264)122(67-71-132(194)240)212-136(244)90-203-174(274)141(94(8)9)230-166(266)118(62-42-49-79-190)215-165(265)124(69-73-139(247)248)220-180(280)147(100(18)29-3)233-167(267)119(63-43-50-80-191)214-161(261)116(60-40-47-77-188)216-170(270)126(84-109-53-33-32-34-54-109)224-169(269)125(83-93(6)7)223-162(262)117(61-41-48-78-189)217-171(271)127(222-157(257)112(192)56-37-44-74-185)85-110-88-201-113-57-36-35-55-111(110)113/h32-36,53-55,57,88,93-108,112,114-130,141-150,201,238H,27-31,37-52,56,58-87,89-92,185-192H2,1-26H3,(H2,193,239)(H2,194,240)(H2,195,241)(H2,196,242)(H2,197,251)(H,202,258)(H,203,274)(H,204,275)(H,205,252)(H,206,259)(H,207,260)(H,208,273)(H,209,276)(H,210,278)(H,211,243)(H,212,244)(H,213,253)(H,214,261)(H,215,265)(H,216,270)(H,217,271)(H,218,281)(H,219,279)(H,220,280)(H,221,283)(H,222,257)(H,223,262)(H,224,269)(H,225,264)(H,226,263)(H,227,245)(H,228,254)(H,229,255)(H,230,266)(H,231,277)(H,232,268)(H,233,267)(H,234,272)(H,235,282)(H,236,256)(H,247,248)(H,249,250)(H4,198,199,200)/t98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108+,112-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCQPHKMLKXOJSR-IRCPFGJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)N)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C184H313N53O46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230333 | |

| Record name | Cecropin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4004 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80451-04-3 | |

| Record name | Cecropin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080451043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cecropin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Discovery and isolation of Cecropin A from Hyalophora cecropia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cecropin A, a potent antimicrobial peptide (AMP) from the Cecropia moth, Hyalophora cecropia, represents a cornerstone in the study of innate immunity. First isolated from the hemolymph of immunized pupae, this 37-residue peptide exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria. Its mechanism of action, primarily through the permeabilization of bacterial cell membranes, has made it a subject of intense research for the development of novel anti-infective agents. This technical guide provides a comprehensive overview of the seminal discovery and detailed methodologies for the isolation and purification of this compound from its natural source. It includes a consolidation of experimental protocols from foundational studies, quantitative data on its antimicrobial efficacy, and visualizations of the experimental workflows and underlying biological principles.

Introduction

The discovery of cecropins in the early 1980s by Hans G. Boman and his colleagues marked a significant milestone in the field of innate immunology.[1][2] These peptides were among the first inducible antimicrobial agents identified in insects, revealing a sophisticated, humor-based defense system.[1] this compound, the most abundant of these peptides, is a linear, cationic peptide with a molecular weight of approximately 4 kDa.[3] Its structure is characterized by two α-helical domains connected by a flexible hinge region.[2] This amphipathic nature is crucial for its interaction with and disruption of bacterial membranes.[4] This guide will delve into the pioneering work that led to the isolation of this compound and provide detailed protocols for its purification, along with quantitative data on its potent antimicrobial activity.

Discovery and Initial Characterization

The journey to isolate this compound began with the observation that pupae of Hyalophora cecropia, when vaccinated with non-pathogenic bacteria, developed a potent cell-free antibacterial activity in their hemolymph.[5] This immune response was found to be inducible and required de novo RNA and protein synthesis.[1] Initial studies by Hultmark, Steiner, Rasmuson, and Boman led to the purification of three inducible bactericidal proteins, designated P7, P9A, and P9B.[3] The proteins P9A and P9B, later named this compound and Cecropin B respectively, were found to be highly active against Escherichia coli and other Gram-negative bacteria.[1][3]

Experimental Protocols

The following sections provide a detailed, consolidated protocol for the isolation and purification of this compound from the hemolymph of Hyalophora cecropia, based on the foundational work of Hultmark et al. (1980) and Steiner et al. (1981).[1][3]

Induction of Antibacterial Activity and Hemolymph Collection

To induce the production of cecropins, diapausing pupae of Hyalophora cecropia are immunized by injecting a sublethal dose of viable Enterobacter cloacae β12. The pupae are then incubated for several days to allow for the synthesis and accumulation of antimicrobial peptides in the hemolymph.

Protocol:

-

Culture Enterobacter cloacae β12 to the late logarithmic growth phase.

-

Wash the bacterial cells in a sterile saline solution (0.9% NaCl).

-

Inject approximately 105 bacterial cells in a volume of 10-20 µl into each pupa.

-

Incubate the immunized pupae at 25°C for 7 days.

-

Collect the hemolymph by making a small incision at the tip of one of the pupal antennae and allowing the fluid to drain into a pre-chilled, sterile tube containing a few crystals of phenylthiourea to prevent melanization.

-

Centrifuge the collected hemolymph at a low speed to remove hemocytes and cellular debris. The resulting supernatant is the crude immune hemolymph.

Purification of this compound

The purification of this compound from the crude immune hemolymph is a multi-step process involving chromatography techniques to separate the peptide based on its size and charge.

Cecropins are highly basic peptides, a property exploited for their initial purification using cation-exchange chromatography.[3]

Protocol:

-

Equilibrate a CM-Sepharose C-25 (or similar cation-exchange) column with a starting buffer of 0.05 M ammonium acetate, pH 5.0.

-

Dilute the crude immune hemolymph with the starting buffer and load it onto the equilibrated column.

-

Wash the column extensively with the starting buffer to remove unbound proteins.

-

Elute the bound peptides using a linear gradient of ammonium acetate from 0.05 M to 0.6 M, pH 7.0.

-

Collect fractions and monitor the absorbance at 280 nm.

-

Assay the collected fractions for antibacterial activity against a sensitive strain of E. coli. The fractions exhibiting potent antibacterial activity contain the cecropins.

To further resolve the different cecropins, a second cation-exchange step is performed under slightly different conditions.

Protocol:

-

Pool the active fractions from the first cation-exchange step.

-

Equilibrate a new cation-exchange column (e.g., CM-Sepharose) with a starting buffer of 0.1 M ammonium acetate, pH 6.0.

-

Load the pooled, active fractions onto the column.

-

Elute the peptides using a shallow, linear gradient of ammonium acetate from 0.1 M to 0.4 M, pH 7.0.

-

Collect fractions and assay for antibacterial activity. This step typically separates this compound and B into distinct peaks.

For final purification to homogeneity, RP-HPLC is employed. This technique separates peptides based on their hydrophobicity.

Protocol:

-

Pool the fractions containing this compound from the second cation-exchange step.

-

Acidify the pooled sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Elute the peptides using a linear gradient of acetonitrile in 0.1% TFA. A typical gradient would be from 20% to 50% acetonitrile over 60 minutes.

-

Monitor the elution profile at 220 nm and collect the major peaks.

-

The peak corresponding to this compound can be identified by amino acid analysis and its potent antibacterial activity.

Quantitative Data

The antibacterial activity of this compound has been extensively studied against a wide range of microorganisms. The minimal inhibitory concentration (MIC) is a standard measure of this activity.

Table 1: Minimal Inhibitory Concentration (MIC) of this compound against various bacteria

| Bacterial Species | Strain | MIC (µM) | Reference |

| Escherichia coli | D21 | 0.3 | [1] |

| Escherichia coli | ML-35p | ~1.0 | [4] |

| Pseudomonas aeruginosa | OT97 | 2.5 | [1] |

| Bacillus megaterium | Bm11 | 0.8 | [1] |

| Micrococcus luteus | Ml11 | 0.4 | [1] |

| Acinetobacter baumannii | - | Potent activity reported | [6] |

| Pseudomonas aeruginosa | (Multidrug-resistant) | Potent activity reported | [6] |

Note: MIC values can vary depending on the specific assay conditions and bacterial strains used.

Mechanism of Action

The bactericidal action of this compound is rapid and is primarily directed at the bacterial cell membrane.[4] The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The cationic nature of this compound facilitates its initial binding to the negatively charged components of the bacterial outer membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[4]

-

Membrane Insertion and Pore Formation: Upon binding, this compound undergoes a conformational change, forming α-helical structures that insert into the lipid bilayer.[4] This insertion disrupts the membrane integrity, leading to the formation of pores or ion channels.[4][7]

-

Cell Lysis: The formation of these pores leads to the leakage of essential ions and metabolites, dissipation of the membrane potential, and ultimately, cell death.[4]

Visualizations

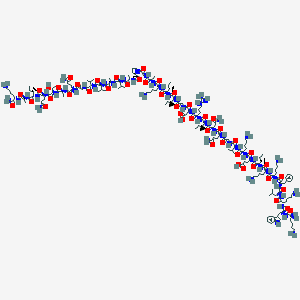

Experimental Workflow for this compound Purification

Caption: Workflow for the purification of this compound.

Proposed Mechanism of this compound Action

References

- 1. Sequence and specificity of two antibacterial proteins involved in insect immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Insect immunity. Purification and properties of three inducible bactericidal proteins from hemolymph of immunized pupae of Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Three-Dimensional Architecture of Cecropin A: A Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Cecropin A, a potent antimicrobial peptide (AMP) originally isolated from the Cecropia moth, Hyalophora cecropia, represents a promising candidate for the development of novel therapeutics against multidrug-resistant pathogens. Its efficacy is intrinsically linked to its three-dimensional structure, which facilitates the disruption of microbial cell membranes. This in-depth technical guide provides a comprehensive overview of the three-dimensional structure of this compound, tailored for researchers, scientists, and drug development professionals. We delve into the detailed experimental protocols for its structural determination via Nuclear Magnetic Resonance (NMR) spectroscopy, present a thorough analysis of its structural features through quantitative data, and explore its mechanism of action, including its modulatory effects on cellular signaling pathways. This guide aims to be a critical resource for the rational design and development of this compound-based antimicrobial agents.

Introduction

Antimicrobial resistance is a global health crisis, necessitating the exploration of alternative therapeutic agents. Cecropins, a family of cationic antimicrobial peptides, are key components of the innate immune system of insects and have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] this compound, a 37-amino acid peptide, is one of the most extensively studied members of this family.[2] Its mechanism of action is primarily attributed to its ability to permeabilize bacterial cell membranes, a process governed by its distinct three-dimensional conformation.[3] Understanding this structure at a molecular level is paramount for elucidating its structure-activity relationship and for the design of more potent and selective analogues. This guide synthesizes the current knowledge on the three-dimensional structure of this compound and its homologues, providing detailed methodologies and quantitative data to aid in future research and development.

Three-Dimensional Structure of this compound and its Homologues

The three-dimensional structure of this compound and its close homologue, Cecropin P1, has been primarily determined using solution Nuclear Magnetic Resonance (NMR) spectroscopy. These studies reveal a characteristic fold composed of two α-helical segments connected by a flexible hinge region.[4] This "helix-hinge-helix" motif is crucial for its biological activity.

The structure of Cecropin P1 from the nematode Ascaris suum, which shares significant sequence homology with this compound, has been solved and deposited in the Protein Data Bank (PDB) under the accession code 7DEH . This structure provides a valuable model for understanding the architecture of this compound. The peptide adopts a predominantly α-helical conformation, particularly in a membrane-mimetic environment such as in the presence of dodecylphosphocholine (DPC) micelles.

Quantitative Structural Data

The following tables summarize the quantitative structural data for Cecropin P1 (PDB ID: 7DEH), serving as a representative model for this compound.

Table 1: Structural Statistics for the Ensemble of 20 NMR Structures of Cecropin P1 (PDB ID: 7DEH)

| Parameter | Value |

| Number of Distance Restraints | |

| - Total NOE | 531 |

| - Intra-residue | 168 |

| - Sequential ( | i-j |

| - Medium-range (1< | i-j |

| - Long-range ( | i-j |

| Hydrogen Bond Restraints | 42 |

| Dihedral Angle Restraints | 48 |

| RMSD from Experimental Restraints | |

| - Distance (Å) | 0.01 ± 0.00 |

| - Dihedral Angle (°) | 0.23 ± 0.02 |

| Structural Quality Indicators | |

| - Ramachandran Plot - Most Favored Regions (%) | 95.5 |

| - Ramachandran Plot - Additionally Allowed Regions (%) | 4.5 |

| - Ramachandran Plot - Outliers (%) | 0.0 |

Table 2: Backbone and Heavy Atom RMSD for the Ensemble of 20 NMR Structures of Cecropin P1 (PDB ID: 7DEH)

| Residue Range | Backbone RMSD (Å) | Heavy Atom RMSD (Å) |

| 2-29 | 0.41 ± 0.11 | 1.12 ± 0.18 |

Experimental Protocols for Structure Determination

The determination of the three-dimensional structure of this compound and its homologues relies heavily on high-resolution solution NMR spectroscopy. The following sections provide a detailed overview of the typical experimental workflow.

Sample Preparation

-

Peptide Synthesis and Purification: this compound is typically synthesized using solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Isotopic Labeling: For heteronuclear NMR experiments, uniform isotopic labeling with ¹⁵N and ¹³C is required. This is achieved by expressing the peptide in E. coli grown in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

NMR Sample Formulation: The purified, isotopically labeled peptide is dissolved in a buffered aqueous solution (e.g., 20 mM sodium phosphate, pH 6.0) containing a membrane-mimetic environment, such as dodecylphosphocholine (DPC) micelles or trifluoroethanol (TFE), to induce a stable secondary structure. A small percentage of D₂O is added for the deuterium lock. The final peptide concentration is typically in the range of 1-2 mM.

NMR Data Acquisition

A suite of multidimensional NMR experiments is performed to obtain sequential assignments and distance/angle restraints. The data is typically acquired on high-field NMR spectrometers (e.g., 600-800 MHz).

Table 3: Typical NMR Experiments and Parameters for this compound Structure Determination

| Experiment | Purpose | Typical Spectral Width (¹H / ¹⁵N / ¹³C) | Typical Acquisition Time (t₂ / t₁) |

| ¹H-¹⁵N HSQC | Backbone amide assignment | 12 ppm / 35 ppm | 100 ms / 25 ms |

| ¹H-¹³C HSQC | Aliphatic and aromatic sidechain assignment | 12 ppm / 80 ppm | 100 ms / 10 ms |

| HNCA | Sequential backbone assignment (Cαᵢ₋₁) | 12 ppm / 35 ppm / 30 ppm | 100 ms / 25 ms / 15 ms |

| HNCACB | Sequential backbone assignment (Cαᵢ₋₁, Cβᵢ₋₁) | 12 ppm / 35 ppm / 70 ppm | 100 ms / 25 ms / 12 ms |

| ¹⁵N-edited NOESY-HSQC | Long-range distance restraints (backbone amides) | 12 ppm / 35 ppm | 100 ms / 25 ms |

| ¹³C-edited NOESY-HSQC | Long-range distance restraints (sidechains) | 12 ppm / 80 ppm | 100 ms / 10 ms |

Structure Calculation and Validation

-

Data Processing: The raw NMR data is processed using software such as NMRPipe.

-

Resonance Assignment: The processed spectra are analyzed using software like Sparky or CARA to assign the chemical shifts of the backbone and sidechain atoms.

-

Restraint Generation: Nuclear Overhauser Effect (NOE) cross-peaks are identified and converted into inter-proton distance restraints. Dihedral angle restraints are often predicted from chemical shifts using programs like TALOS+.

-

Structure Calculation: The three-dimensional structure is calculated from the experimental restraints using software packages such as CYANA, Xplor-NIH, or Rosetta. These programs typically employ simulated annealing and energy minimization algorithms to generate an ensemble of structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using programs like PROCHECK or MolProbity, which analyze parameters such as Ramachandran plots, bond lengths, and angles.

Experimental Workflow for this compound Structure Determination

The following diagram illustrates the typical workflow for determining the three-dimensional structure of this compound using NMR spectroscopy.

Caption: Workflow for NMR structure determination of this compound.

Mechanism of Action and Signaling Pathways

The primary antimicrobial mechanism of this compound involves the disruption of bacterial cell membranes. It is generally accepted that this compound does not interact with specific protein receptors on the bacterial surface.[4] Instead, its cationic nature facilitates an initial electrostatic interaction with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This is followed by the insertion of its amphipathic α-helices into the lipid bilayer, leading to membrane permeabilization and cell death.[3]

Beyond its direct antimicrobial activity, this compound has been shown to modulate host immune responses and cellular signaling pathways. Notably, this compound can suppress the Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MEK/ERK) signaling pathway.[5][6] This pathway is crucial for cell proliferation and differentiation. The downregulation of MEK/ERK phosphorylation by this compound has been observed in various cell types, suggesting an anti-inflammatory and immunomodulatory role.[2] The precise mechanism by which this compound initiates this downregulation is still under investigation, but it is likely a downstream consequence of its interaction with the cell membrane, potentially altering membrane fluidity or the function of membrane-associated proteins that act upstream of the MEK/ERK cascade.

This compound-Mediated Downregulation of the MEK/ERK Signaling Pathway

The following diagram illustrates the canonical MEK/ERK signaling pathway and the inhibitory effect of this compound.

Caption: this compound's inhibition of the MEK/ERK signaling pathway.

Conclusion

The three-dimensional structure of this compound, characterized by its helix-hinge-helix motif, is fundamental to its potent antimicrobial activity. This technical guide has provided a detailed overview of the methodologies employed for its structural elucidation, a compilation of quantitative structural data, and an exploration of its multimodal mechanism of action, including its influence on the MEK/ERK signaling pathway. A thorough understanding of these molecular details is indispensable for the scientific community engaged in the development of next-generation antimicrobial therapeutics. The provided protocols and data serve as a valuable resource to guide future research in the rational design of this compound analogues with enhanced efficacy and selectivity, ultimately contributing to the fight against antimicrobial resistance.

References

- 1. Cecropin - Wikipedia [en.wikipedia.org]

- 2. Anti-inflammatory activities of this compound and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Modulates Tight Junction-Related Protein Expression and Enhances the Barrier Function of Porcine Intestinal Epithelial Cells by Suppressing the MEK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Mechanism of Cecropin A-Induced Pore Formation in Bacterial Membranes

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cecropin A, a potent, naturally occurring antimicrobial peptide (AMP), represents a promising candidate for combating multidrug-resistant pathogens. Its primary mechanism of action involves the permeabilization of bacterial cell membranes, leading to ion gradient dissipation and cell death. This technical guide provides an in-depth examination of the molecular processes by which this compound forms pores in bacterial membranes. It synthesizes current research, detailing the proposed molecular models, summarizing key quantitative data from various studies, and outlining the critical experimental protocols used to investigate these interactions. Visual diagrams of the pore-forming mechanisms and experimental workflows are provided to facilitate a comprehensive understanding of this complex process.

Introduction: this compound Structure and Properties

This compound is a 37-amino acid, cationic peptide originally isolated from the cecropia moth, Hyalophora cecropia.[1][2] At neutral pH, it carries a net charge of +7, a key feature for its initial electrostatic interaction with the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) and anionic phospholipids.[1] In aqueous solutions, this compound exists in a largely unstructured, random coil conformation.[3][4] However, upon encountering the hydrophobic, anisotropic environment of a lipid bilayer, it undergoes a significant conformational change, folding into a characteristic helix-break-helix motif.[1][4][5] This structure consists of two amphipathic α-helical segments: an N-terminal helix (residues 5-21) and a C-terminal helix (residues 24-37).[1] This amphipathic nature is crucial for its membrane-disrupting activity.

Mechanism of Pore Formation: Key Models

The precise mechanism of this compound-induced membrane disruption is a subject of ongoing research, with evidence supporting several models. The mode of action can be dependent on the peptide-to-lipid ratio, with ion channel formation occurring at low concentrations and larger pore formation at higher concentrations.[2][3][6] The primary models proposed are the barrel-stave, toroidal pore, and carpet models.[7][8][9]

-

Barrel-Stave Model: In this model, this compound peptides first bind to the membrane surface. After reaching a threshold concentration, they insert perpendicularly into the lipid bilayer. The peptides then aggregate like staves of a barrel to form a transmembrane pore. In this configuration, the hydrophobic faces of the amphipathic helices align with the lipid acyl chains, while the hydrophilic faces line the central aqueous channel.[7][10]

-

Toroidal Pore Model: Similar to the barrel-stave model, peptides bind and insert into the membrane. However, in the toroidal model, the pore is lined by both the inserted peptides and the headgroups of the lipid molecules, which bend inward to form a continuous toroidal structure. This process induces significant membrane curvature and thinning.[7][9][11] Evidence for a toroidal mechanism has been suggested for cecropin-melittin hybrids.[12]

-

Carpet Model: This model proposes that this compound peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer parallel to the bilayer.[3][8] Once a critical concentration is reached, this peptide layer disrupts the membrane integrity in a detergent-like manner, leading to the formation of transient holes, micelles, and eventual membrane dissolution without the formation of stable, structured pores.[3][7]

The distinctions between these models can be nuanced, and it is possible that this compound's action involves a combination of these mechanisms or transitions between them depending on local peptide concentration and lipid composition.[1]

Quantitative Analysis of this compound Activity

Numerous studies have quantified the interaction of this compound with bacteria and model membranes. The following tables summarize key findings regarding its bactericidal efficacy and pore-forming characteristics.

Table 1: Bactericidal and Permeabilizing Concentrations of this compound against E. coli

| Parameter | Concentration (µM) | Incubation Time | Target | Reference |

| Minimum Inhibitory Concentration (MIC) | ~0.25 | - | E. coli | [3] |

| 50% Killing | 0.9 | 10 min | E. coli ML-35p | [3] |

| 90% Killing | 1.7 | 10 min | E. coli ML-35p | [3] |

| >99% Killing | 2.5 | 10 min | E. coli ML-35p | [3] |

| Outer Membrane Permeabilization | 2.0 | ~1-5 min (lag) | Single E. coli cells | [1] |

| Cytoplasmic Membrane Permeabilization | 2.0 | ~30 sec (post-OM) | Single E. coli cells | [1] |

Table 2: Biophysical Characteristics of this compound-Induced Pores

| Parameter | Value | Method | System | Reference |

| Pore Diameter (suggested) | ~4.0 nm | Electrophysiology | Planar Lipid Membranes | [13][14] |

| Permeabilized Area Diameter | ~100 nm | Monte Carlo Simulations | E. coli Membranes | [1][15] |

| Single-Channel Conductance | Up to 2.5 nS | Electrophysiology | Planar Lipid Membranes (in 0.1 M NaCl) | [13][14] |

| Ion Selectivity (Cl⁻/Na⁺) | ~2:1 | Electrophysiology | Planar Lipid Membranes (Cecropin AD) | [13] |

Key Experimental Methodologies

The elucidation of this compound's mechanism relies on a suite of biophysical and microbiological techniques. Below are detailed protocols for several key experiments.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to determine the conformational state of this compound (e.g., random coil vs. α-helix) in solution versus in the presence of bacterial cells or model membranes.[16][17]

Protocol:

-

Peptide & Cell Preparation:

-

Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris, pH 7.0). Determine its concentration via UV absorbance at 280 nm.[16]

-

Culture E. coli to mid-log phase, then wash and resuspend the cells in the same buffer to a desired optical density (OD₆₀₀), for example, 0.1.[16][17]

-

-

CD Spectra Acquisition:

-

Record a baseline spectrum of the buffer alone.

-

Record the CD spectrum of this compound (e.g., 5 µM final concentration) in buffer. This typically shows a minimum characteristic of a random coil.[16]

-

Record the CD spectrum of the bacterial cell suspension alone (the "cell blank").

-

Mix the this compound solution with the bacterial suspension and immediately begin recording spectra over time (e.g., at 2, 4, and 6 hours).[17]

-

-

Data Analysis:

-

Subtract the cell blank spectrum from the mixed (cell + peptide) spectrum to isolate the peptide's signal.

-

The appearance of characteristic minima at ~208 nm and ~222 nm indicates the folding of this compound into an α-helical structure upon interacting with the bacterial cells.[17]

-

Fluorescence Leakage Assay Using Lipid Vesicles

This assay quantifies the ability of this compound to permeabilize lipid bilayers by measuring the release of an encapsulated fluorescent dye from Large Unilamellar Vesicles (LUVs).[18][19]

Protocol:

-

Vesicle Preparation:

-

Prepare LUVs composed of lipids mimicking bacterial membranes (e.g., POPC/POPG mixture) via extrusion.[18]

-

During preparation, encapsulate a high concentration of a self-quenching fluorescent dye, such as calcein, within the vesicles.

-

Remove non-encapsulated dye via size-exclusion chromatography. The resulting vesicle suspension should have low background fluorescence.

-

-

Leakage Measurement:

-

Place the LUV suspension in a cuvette within a spectrofluorometer.

-

Inject a known concentration of this compound into the cuvette and immediately begin monitoring the fluorescence intensity over time.

-

As this compound forms pores, calcein is released into the bulk solution, becomes de-quenched, and fluorescence increases.

-

-

Data Analysis:

-

After the reaction plateaus, add a detergent (e.g., Triton X-100) to lyse all vesicles and release 100% of the encapsulated dye. This value is used for normalization.

-

Calculate the percentage of leakage at different time points and for various peptide concentrations.

-

Membrane Depolarization Assay

This method assesses the ability of this compound to disrupt the bacterial membrane potential using a voltage-sensitive fluorescent dye.[3]

Protocol:

-

Cell Preparation:

-

Grow E. coli to mid-log phase, harvest, wash, and resuspend in buffer. Treat with EDTA to slightly permeabilize the outer membrane for better dye uptake.[3]

-

-

Dye Loading:

-

Add a potentiometric dye, such as DiSC₃(5), to the bacterial suspension. The dye enters the polarized cells and its fluorescence is quenched.[3]

-

-

Depolarization Measurement:

-

Place the cell suspension in a spectrofluorometer and monitor the baseline fluorescence.

-

Add this compound at the desired final concentration.

-

The formation of ion channels or pores by this compound will dissipate the membrane potential, causing the dye to be released from the cells, leading to an increase in fluorescence (de-quenching).

-

-

Data Analysis:

-

The rate and extent of fluorescence increase are correlated with the membrane depolarization activity of the peptide.

-

Conclusion

This compound disrupts bacterial membranes through a multi-step process initiated by electrostatic attraction and culminating in membrane permeabilization. While the exact pore structure remains debated, with evidence supporting toroidal, barrel-stave, and carpet-like mechanisms, it is clear that the peptide's action is concentration-dependent and results in the rapid dissipation of transmembrane ion gradients, a lethal event for the bacterium.[6] The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the nuanced biophysical interactions between this compound and bacterial membranes, aiding in the rational design of novel peptide-based therapeutics.

References

- 1. Localized Permeabilization of E. coli Membranes by the Antimicrobial Peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cecropin - Wikipedia [en.wikipedia.org]

- 3. Antibacterial and Antimembrane Activities of this compound in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gmclore.org [gmclore.org]

- 5. Membrane Binding, Structure, and Localization of Cecropin-Mellitin Hybrid Peptides: A Site-Directed Spin-Labeling Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The concentration-dependent membrane activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pore Forming Properties of Cecropin-Melittin Hybrid Peptide in a Natural Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Channel-forming properties of cecropins and related model compounds incorporated into planar lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Channel-forming properties of cecropins and related model compounds incorporated into planar lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of morphological changes of HPS membrane caused by cecropin B through scanning electron microscopy and atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. air.unimi.it [air.unimi.it]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cecropin A in Insect Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insects, representing the most diverse class of organisms, have evolved a sophisticated and highly effective innate immune system to combat a vast array of pathogens. Unlike the adaptive immunity of vertebrates, this system relies on germline-encoded receptors and a potent arsenal of effector molecules. Central to this defense are antimicrobial peptides (AMPs), short, gene-encoded polypeptides that exhibit broad-spectrum activity against bacteria, fungi, and even some viruses.

Cecropins were the first family of AMPs to be discovered in insects, isolated from the hemolymph of the giant silk moth, Hyalophora cecropia, in 1980.[1][2] Cecropin A, a prominent member of this family, is a 37-residue, cationic, α-helical peptide that has since become a model for studying the function of linear AMPs.[3][4] This technical guide provides an in-depth overview of the biological functions of this compound, its mechanism of action, the signaling pathways governing its synthesis, and the experimental methodologies used to study its activity, tailored for professionals in research and drug development.

Molecular Characteristics and Mechanism of Action

This compound is characterized by its amphipathic structure, comprising two α-helices—an N-terminal amphipathic helix and a C-terminal hydrophobic helix—connected by a flexible hinge region.[1][5] This structure is crucial for its antimicrobial function. The peptide is synthesized as a precursor and processed to its mature, active form, which often includes a C-terminal amidation that enhances its stability and activity.[4][6]

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2][7] The process is generally understood to occur in a multi-step fashion:

-

Electrostatic Attraction: The positively charged residues of this compound are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][8]

-

Membrane Insertion and Pore Formation: Upon binding, the peptide inserts its hydrophobic domains into the lipid bilayer. It is widely believed that this compound molecules then aggregate to form pores or ion channels in the membrane.[3][9] This action disrupts the membrane's integrity, leading to the leakage of essential ions and metabolites.[3]

-

Cell Lysis: The uncontrolled efflux of cellular contents and influx of water ultimately results in cell death and lysis.[3][9]

This direct, physical disruption of the membrane is a key reason why resistance to this compound develops slowly in pathogens compared to conventional antibiotics that target specific metabolic pathways.

Regulation of this compound Synthesis: Key Signaling Pathways

The synthesis of this compound is not constitutive but is rapidly induced upon systemic infection or septic injury.[5][9] Production occurs primarily in the fat body (the insect equivalent of the liver) and certain hemocytes (blood cells), from which it is secreted into the hemolymph to mount a systemic immune response.[1][10] The expression of cecropin genes is tightly regulated by two conserved NF-κB signaling pathways: the Toll pathway and the Immune Deficiency (IMD) pathway.[1][9]

-

The Toll Pathway: Primarily activated by Gram-positive bacteria (specifically their Lys-type peptidoglycan) and fungi.[11]

-

The IMD Pathway: Primarily activated by Gram-negative bacteria through the recognition of their diaminopimelic acid (DAP)-type peptidoglycan.[1][11]

Both pathways converge on the activation of NF-κB-like transcription factors (Relish in the IMD pathway; Dorsal/Dif in the Toll pathway), which translocate to the nucleus and bind to specific response elements in the promoter regions of AMP genes, including cecropin, initiating their transcription.[1][9] While the IMD pathway is considered the major regulator for cecropin genes in Drosophila, the Toll pathway also contributes significantly to their induction.[9]

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of activity, being particularly potent against Gram-negative bacteria.[1][12] It also shows activity against certain Gram-positive bacteria and fungi, although often at higher concentrations.[9][13] Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth.

| Microorganism | Type | This compound / Analog MIC (µM) | Reference(s) |

| Escherichia coli | Gram-negative | 0.2 - 8.0 | [7][14][15] |

| Acinetobacter baumannii | Gram-negative | 0.5 - 32.0 | [7] |

| Pseudomonas aeruginosa | Gram-negative | 0.75 - 8.0 | [15] |

| Salmonella typhimurium | Gram-negative | 0.5 | [14] |

| Enterobacter cloacae | Gram-negative | In vivo activity demonstrated | [9] |

| Staphylococcus aureus | Gram-positive | 1.6 - 32.0+ | [7][15][16] |

| Bacillus subtilis | Gram-positive | Activity demonstrated | [17] |

| Candida albicans | Fungus | 2.0 - 32.0+ | [7][16] |

| Beauveria bassiana | Fungus | Activity demonstrated | [2][18] |

Note: MIC values can vary significantly based on the specific peptide analog, bacterial strain, and experimental conditions (e.g., broth medium, salt concentration). This table presents a range of reported values.

Core Experimental Methodologies

Hemolymph Collection and Peptide Extraction

This protocol outlines the general steps for obtaining this compound from immune-challenged insect larvae.

Methodology:

-

Immune Challenge: Induce an immune response by pricking late-instar larvae (e.g., Galleria mellonella or Bombyx mori) with a needle dipped in a non-pathogenic bacterial suspension (e.g., E. coli). Incubate for 18-24 hours to allow for maximal AMP expression.[17][19]

-

Hemolymph Collection: Chill the larvae on ice to immobilize them. Pierce the cuticle with a sterile needle and collect the exuding hemolymph into a pre-chilled microcentrifuge tube containing a few crystals of phenylthiourea (PTU) to prevent melanization.[19][20]

-

Cell Removal: Centrifuge the collected hemolymph (e.g., 5,000 x g for 15 min at 4°C) to pellet hemocytes and other cellular debris.[20]

-

Acidic-Methanolic Extraction: Dilute the cell-free hemolymph supernatant 10-fold with an extraction solution (e.g., 90:1:9 methanol:acetic acid:water). This precipitates larger proteins while keeping smaller peptides like this compound in solution.[17][19]

-

Protein Precipitation: Centrifuge at high speed (e.g., 20,000 x g for 30 min at 4°C) to pellet the precipitated proteins.[19]

-

Purification: The supernatant, containing the crude peptide extract, can be lyophilized and then subjected to further purification, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][19]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This is the standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][21]

Methodology:

-

Bacterial Culture: Inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth, MHB) and incubate overnight at 37°C.

-

Standardize Inoculum: Dilute the overnight culture to achieve a mid-log phase growth. Further dilute this culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh broth.[21]

-

Peptide Dilution Series: Prepare a two-fold serial dilution of the purified this compound peptide in the assay broth in a 96-well microtiter plate. Concentrations may range from 64 µM down to 0.5 µM or lower.[8]

-

Inoculation: Add the standardized bacterial suspension to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria only, no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[8][21]

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.[8]

Gene Expression Analysis by RT-qPCR

This protocol is used to quantify the change in cecropin gene expression following an immune challenge.

Methodology:

-

Immune Challenge: Separate insects into a control group (unchallenged or pricked with sterile buffer) and an experimental group (pricked with a bacterial suspension).

-

Tissue Dissection: At various time points post-challenge (e.g., 6, 12, 24 hours), dissect the relevant tissues, primarily the fat body, and immediately place them in a lysis buffer with RNase inhibitors or flash-freeze in liquid nitrogen.[9]

-

RNA Extraction: Homogenize the tissue and extract total RNA using a commercial kit or a standard Trizol-based protocol.

-

cDNA Synthesis: Treat the extracted RNA with DNase to remove any genomic DNA contamination. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. The reaction should include primers specific to the this compound gene and a reference (housekeeping) gene (e.g., actin or rp49) for normalization. A fluorescent dye (e.g., SYBR Green) is used to quantify the amount of amplified DNA in real-time.

-

Data Analysis: Calculate the relative expression of the this compound gene in the challenged group compared to the control group using the ΔΔCt method. This will reveal the fold-change in gene expression induced by the immune challenge.

Broader Biological Roles and Therapeutic Potential

While its primary role is antimicrobial, research suggests this compound and its analogs possess other valuable biological properties. These include:

-

Anti-biofilm Activity: this compound can disrupt established biofilms of pathogenic bacteria like uropathogenic E. coli.[3]

-

Anti-inflammatory Activity: Cecropins can modulate the host immune response by binding to LPS and neutralizing its endotoxic effects, which can prevent septic shock.[5]

-

Anti-cancer Properties: Some studies have shown that cecropins can selectively target and lyse certain cancer cells while showing minimal toxicity to normal mammalian cells.[3][5]

These multifaceted activities make this compound and its synthetic derivatives highly attractive candidates for the development of new therapeutics to combat multi-drug resistant infections and potentially other diseases.

Conclusion

This compound stands as a cornerstone of insect innate immunity, acting as a potent, inducible effector molecule that provides a rapid and effective defense against microbial invasion. Its mechanism of directly targeting and permeabilizing microbial membranes makes it a resilient therapeutic candidate in an era of growing antibiotic resistance. A thorough understanding of its regulation via the Toll and IMD pathways, combined with robust experimental methodologies, allows researchers and drug development professionals to continue exploring the vast potential of this remarkable peptide. Future work focusing on enhancing its stability, optimizing its spectrum of activity, and developing novel delivery systems will be crucial in translating the promise of this compound into clinical reality.

References

- 1. Insect Antimicrobial Peptides as Guardians of Immunity and Beyond: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cecropin - Wikipedia [en.wikipedia.org]

- 4. Solid-phase synthesis of this compound and related peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sfu.ca [sfu.ca]

- 7. Antimicrobial functional divergence of the cecropin antibacterial peptide gene family in Musca domestica - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cecropins contribute to Drosophila host defense against a subset of fungal and Gram-negative bacterial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

- 11. mdpi.com [mdpi.com]

- 12. Screening and Functional Analyses of Novel Cecropins from Insect Transcriptome [mdpi.com]

- 13. Antimicrobial peptide cecropin B functions in pathogen resistance of Mythimna separata | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 14. Structure-activity relationships of cecropin-like peptides and their interactions with phospholipid membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Identification and Characterization of Antimicrobial Peptides From Butterflies: An Integrated Bioinformatics and Experimental Study [frontiersin.org]

- 17. eajbsa.journals.ekb.eg [eajbsa.journals.ekb.eg]

- 18. Insect antimicrobial peptides: potential weapons to counteract the antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. itqb.unl.pt [itqb.unl.pt]

- 20. mdpi.com [mdpi.com]

- 21. High Level Expression and Purification of Cecropin-like Antimicrobial Peptides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of a Potent Antimicrobial: Early Investigations into the Spectrum of Cecropin A

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the early 1980s, a groundbreaking discovery in the field of innate immunity unveiled a potent family of antimicrobial peptides from the Cecropia moth, Hyalophora cecropia.[1][2] Among these, Cecropin A emerged as a subject of intense scientific scrutiny due to its broad and potent antimicrobial activity. This technical guide delves into the seminal early studies that first defined the antimicrobial spectrum of this compound, providing a detailed overview of the foundational experimental protocols, quantitative data from these pioneering investigations, and visualizations of the proposed mechanisms and workflows. This document serves as a comprehensive resource for researchers seeking to understand the historical context and fundamental properties of this important antimicrobial peptide.

Antimicrobial Spectrum: A Quantitative Overview

Early research swiftly established this compound as a formidable agent against a wide array of microorganisms, including both Gram-negative and Gram-positive bacteria, as well as several fungal species.[1][3][4] The initial studies meticulously quantified this activity, primarily through the determination of lethal concentrations (LC) and the measurement of inhibition zones. The data presented below is a compilation from these foundational papers, offering a comparative look at the peptide's efficacy.

Antibacterial Activity of this compound

The initial investigations revealed that this compound was highly effective against various bacterial strains. The lethal concentration, a measure of the concentration of the peptide required to kill a certain percentage of a bacterial population, was a key metric in these early studies.

| Gram-Negative Bacteria | Lethal Concentration (µM) | Inhibition Zone Diameter (mm) | Reference |

| Escherichia coli D31 | 0.2 - 0.4 | 12 | [2] |

| Pseudomonas aeruginosa OT97 | 1.0 - 2.0 | 8 | [2] |

| Serratia marcescens Db10 | 0.5 - 1.0 | 10 | [2] |

| Acinetobacter calcoaceticus Ac11 | 0.1 - 0.2 | 14 | [2] |

| Xenorhabdus nematophilus | 0.05 - 0.1 | 16 | [2] |

| Gram-Positive Bacteria | Lethal Concentration (µM) | Inhibition Zone Diameter (mm) | Reference |

| Bacillus subtilis Bs11 | 0.8 - 1.5 | 9 | [2] |

| Bacillus megaterium Bm11 | 1.5 - 3.0 | 7 | [2] |

| Micrococcus luteus Ml11 | 2.0 - 4.0 | 6 | [2] |

| Streptococcus faecalis AD-4 | 2.5 - 5.0 | 5 | [2] |

Antifungal Activity of this compound

Subsequent early research extended the known antimicrobial spectrum of this compound to include pathogenic fungi. These studies were crucial in highlighting the broad-spectrum potential of this peptide.

| Fungal Species | Spore State | Minimal Lethal Concentration (µM) | Reference |

| Aspergillus flavus | Germinating Conidia | ≤ 25 | [3] |

| Aspergillus fumigatus | Germinating Conidia | ≤ 25 | [3] |

| Aspergillus niger | Germinating Conidia | ≤ 25 | [3] |

| Fusarium oxysporum | Nongerminated & Germinating Conidia | 1.5 | [3] |

| Fusarium moniliforme | Nongerminated & Germinating Conidia | 1.5 | [3] |

Experimental Protocols of Early Studies

The foundational understanding of this compound's antimicrobial spectrum was built upon a set of key experimental protocols. These methods, while refined over time, remain fundamental to the study of antimicrobial peptides.

Inhibition Zone Assay

This agar diffusion method provided the initial qualitative and semi-quantitative assessment of this compound's antibacterial activity.

Materials:

-

Agar Plates: Trypticase Soy Agar (TSA) or a similar nutrient-rich agar.

-

Bacterial Culture: An overnight broth culture of the test bacterium.

-

This compound Solution: A stock solution of known concentration in a suitable buffer (e.g., sterile water or phosphate buffer).

-

Sterile Paper Discs or Wells: For application of the this compound solution.

Procedure:

-

A lawn of the test bacterium was prepared by evenly spreading a diluted overnight culture onto the surface of an agar plate.

-

Sterile paper discs (typically 6 mm in diameter) were impregnated with a known amount of the this compound solution and placed on the agar surface. Alternatively, wells were cut into the agar and filled with the peptide solution.

-

The plates were incubated at a temperature optimal for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.

-

The diameter of the clear zone of growth inhibition around the disc or well was measured in millimeters.

Lethal Concentration (LC) Assay

This method was used to determine the concentration of this compound required to kill a specific percentage of a bacterial population, providing more quantitative data on its bactericidal potency.

Materials:

-

Bacterial Culture: A mid-logarithmic phase culture of the test bacterium.

-

This compound Solutions: Serial dilutions of this compound in a suitable buffer.

-

Growth Medium: A liquid nutrient broth (e.g., Tryptic Broth).

-

Sterile Microplates or Tubes.

Procedure:

-

A standardized suspension of the test bacteria (e.g., 10^5 CFU/mL) was prepared in fresh growth medium.

-

Aliquots of the bacterial suspension were added to the wells of a microplate or tubes.

-

Serial dilutions of the this compound solution were added to the wells to achieve a range of final concentrations.

-

The plates or tubes were incubated at an appropriate temperature with shaking for a defined period (e.g., 2-4 hours).

-

Following incubation, aliquots from each well were serially diluted and plated on nutrient agar to determine the number of viable bacteria (CFU/mL).

-

The lethal concentration was determined as the lowest concentration of this compound that caused a significant reduction (e.g., 99.9%) in the initial bacterial count.

Fungicidal Assay

To assess the antifungal properties of this compound, a modified lethal concentration assay was employed, focusing on the viability of fungal conidia.

Materials:

-

Fungal Conidia: A suspension of nongerminated or germinated conidia from the test fungus.

-

This compound Solutions: Serial dilutions of this compound.

-

Buffer: A suitable buffer for incubation (e.g., phosphate-buffered saline).

-

Growth Medium: Potato Dextrose Agar (PDA) or a similar fungal growth medium.

Procedure:

-

A standardized suspension of fungal conidia was prepared. For germinated conidia, an initial incubation in a nutrient-rich broth was performed.

-

The conidial suspension was incubated with various concentrations of this compound for a defined period (e.g., 1-2 hours) at an appropriate temperature (e.g., 28°C).

-

After incubation, the mixture was serially diluted and plated on fungal growth medium.

-

The plates were incubated until fungal colonies were visible.

-

The minimal lethal concentration (MLC) was determined as the lowest concentration of this compound that resulted in no or minimal fungal growth.[3]

Proposed Mechanism of Action: The "Carpet" Model

Early investigations into how this compound exerts its antimicrobial effects led to the proposal of a membrane-disruptive mechanism. The "carpet" model was one of the prevailing theories, suggesting a multi-step process for bacterial cell lysis.

-

Electrostatic Attraction: The positively charged this compound molecule is initially attracted to the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

"Carpeting" the Membrane: As the concentration of this compound on the bacterial surface increases, the peptides accumulate and form a "carpet-like" layer, aligning parallel to the membrane surface.

-

Membrane Permeabilization: This accumulation disrupts the integrity of the lipid bilayer, leading to the formation of transient pores or channels.

-

Cell Lysis: The disruption of the membrane potential and the leakage of essential intracellular contents ultimately result in cell death.

Conclusion

The early studies on this compound laid the critical groundwork for decades of research into antimicrobial peptides. The meticulous characterization of its broad antimicrobial spectrum, coupled with the development and application of robust experimental protocols, provided the scientific community with a powerful new candidate in the fight against infectious diseases. The foundational data and methodologies presented in this guide underscore the significance of these pioneering efforts and continue to inform the development of novel antimicrobial therapeutics. The elegant yet potent mechanism of membrane disruption, first elucidated in these early papers, remains a central paradigm in the field of antimicrobial peptide research.

References

- 1. Insect immunity: isolation and structure of cecropin D and four minor antibacterial components from Cecropia pupae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Insect immunity. Purification and properties of three inducible bactericidal proteins from hemolymph of immunized pupae of Hyalophora cecropia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fungicidal activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Potent Onco-Lytic Capabilities of Cecropin A and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cecropin A, a naturally occurring antimicrobial peptide (AMP) first isolated from the cecropia moth, Hyalophora cecropia, has emerged as a promising candidate in the development of novel anticancer therapeutics.[1][2] This technical guide provides an in-depth overview of the anticancer properties of this compound and its derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used to evaluate their therapeutic potential. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Cecropins are a family of small, cationic peptides, typically 31-37 amino acids in length, that play a crucial role in the innate immune system of insects.[2] Their potent, broad-spectrum antimicrobial activity is well-documented.[2][3] More recently, extensive research has unveiled their selective cytotoxicity against a wide range of cancer cells, while exhibiting minimal toxicity towards normal, healthy cells.[4][5][6][7] This selective tumoricidal activity positions cecropins as an attractive alternative or adjunct to conventional chemotherapy, potentially overcoming issues of drug resistance and off-target toxicity.[5][8]

This guide will delve into the molecular mechanisms underpinning the anticancer effects of this compound and its derivatives, including direct membrane disruption and the induction of apoptosis through various signaling cascades. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and workflow visualizations are provided to facilitate the design and execution of future research in this promising area.

Mechanism of Action

The anticancer activity of this compound and its derivatives is multifaceted, primarily involving two distinct but potentially interconnected mechanisms: membrane disruption and the induction of apoptosis.

Membrane Disruption

The primary mechanism of action for many cecropins is the direct disruption of the cancer cell membrane.[6][9] This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the cancer cell membrane.[8] Unlike healthy mammalian cells, cancer cell membranes often have a higher concentration of anionic molecules such as phosphatidylserine (PS) on their outer leaflet.[8][10]

Upon binding, cecropins undergo a conformational change, typically forming an amphipathic α-helical structure that inserts into the lipid bilayer.[9][11] This insertion leads to the formation of pores or ion channels, disrupting the membrane integrity and leading to a loss of essential ions and metabolites, ultimately causing cell lysis and death.[6][9][11] Scanning electron microscopy has visually confirmed this membrane disruption in bladder cancer cells treated with this compound and B.[9][12]

Induction of Apoptosis

In addition to direct cytolysis, this compound and its derivatives can induce programmed cell death, or apoptosis, in cancer cells.[1][13] This can occur through both caspase-dependent and caspase-independent pathways.

Mitochondrial-Dependent Pathway:

A significant body of evidence points to the mitochondria as a key target in cecropin-induced apoptosis.[14][15][16] Cecropins can translocate across the cell membrane and interact with the mitochondrial membranes, which, similar to bacterial membranes, are rich in anionic lipids like cardiolipin.[10][15][17] This interaction leads to mitochondrial membrane permeabilization (MMP), a critical event in the intrinsic apoptotic pathway.[16]

The disruption of the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors such as cytochrome c into the cytoplasm are key steps.[1][15] Cytochrome c then participates in the formation of the apoptosome, leading to the activation of a cascade of caspases, including caspase-9 and the executioner caspase-3, which orchestrate the dismantling of the cell.[13][14] The regulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is also a hallmark of this pathway.[13][14]

Fas/FasL Pathway:

Studies have also implicated the extrinsic apoptotic pathway, mediated by death receptors such as Fas. This compound has been shown to suppress the Fas/FasL-caspase-8/-3 mitochondrial-dependent apoptotic pathway.[14]

Reactive Oxygen Species (ROS) Generation:

This compound has been observed to induce the generation of reactive oxygen species (ROS) in cancer cells.[1][18] Elevated ROS levels can cause oxidative stress, leading to DNA damage and further promoting apoptosis through mitochondrial dysfunction.[1]

Quantitative Data on Anticancer Activity

The following tables summarize the quantitative data on the efficacy of this compound and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and B against Bladder Cancer Cell Lines [9][12][19]

| Cell Line | Peptide | IC50 (μg/ml) - WST-1 Viability Assay | IC50 (μg/ml) - BrdU Proliferation Assay | IC50 (μg/ml) - LDH Lysis Assay |

| 486P | This compound | ~200 | ~80 | ~250 |

| Cecropin B | ~150 | ~80 | ~200 | |

| RT4 | This compound | ~250 | ~100 | ~300 |

| Cecropin B | ~180 | ~90 | ~240 | |

| 647V | This compound | ~220 | ~70 | ~280 |

| Cecropin B | ~140 | ~60 | ~210 | |

| J82 | This compound | ~190 | ~30 | ~200 |

| Cecropin B | ~100 | ~70 | ~180 |

Table 2: Cytostatic Effect of this compound and B on Breast Adenocarcinoma and Mesothelioma Cell Lines [11]

| Cell Line | Peptide | Concentration (µM) | Cytostasis (%) |

| MDA-MB-231 | This compound | 120 | 32.9 |

| Cecropin B | 120 | 33.16 | |

| M14K | This compound | 120 | 26.3 |

| Cecropin B | 120 | 22.56 |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the anticancer properties of this compound and its derivatives.

Cell Viability and Proliferation Assays

1. WST-1 Assay:

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. The stable tetrazolium salt WST-1 is cleaved to a soluble formazan by mitochondrial dehydrogenases in viable cells. The amount of formazan dye formed is directly proportional to the number of living cells.

-

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, 72 hours).

-

Add 10 µl of WST-1 reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

2. BrdU Assay:

-

Principle: This immunoassay measures DNA synthesis in proliferating cells. The thymidine analog, 5-bromo-2'-deoxyuridine (BrdU), is incorporated into newly synthesized DNA. An anti-BrdU antibody conjugated to an enzyme is then used to detect the incorporated BrdU.

-

Protocol:

-

Seed and treat cells as described for the WST-1 assay.

-

Add BrdU labeling solution to the cells and incubate for 2-24 hours.

-

Fix the cells and denature the DNA.

-

Add the anti-BrdU-POD antibody and incubate.

-

Add the substrate solution and measure the absorbance at 370 nm (or 492 nm).

-

Calculate the percentage of proliferation relative to the untreated control.

-

Cytotoxicity Assay

1. Lactate Dehydrogenase (LDH) Assay:

-

Principle: This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.

-

Protocol:

-

Seed and treat cells as described previously.

-

Collect the cell culture supernatant.

-

Add the LDH reaction mixture to the supernatant.

-

Incubate in the dark at room temperature.

-

Measure the absorbance at 490 nm.

-

Calculate the percentage of cytotoxicity based on positive and negative controls.

-

Apoptosis Assays

1. Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining:

-

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Protocol:

-

Treat cells with the peptide of interest.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark.

-

Analyze the cells by flow cytometry.

-

Visualizations

Signaling Pathways

References

- 1. The antimicrobial peptide this compound induces caspase-independent cell death in human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cecropin - Wikipedia [en.wikipedia.org]

- 3. Insect Cecropins, Antimicrobial Peptides with Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-cancer activity of Anti-Microbial Peptides of Cecropin family: A systematic review [jep.usb.ac.ir]

- 5. From antimicrobial to anticancer peptides. A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial peptides with selective antitumor mechanisms: prospect for anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bombyx mori Cecropin D could trigger cancer cell apoptosis by interacting with mitochondrial cardiolipin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Cytotoxic Effect of this compound and Cecropin B on the MDA-MB-231 and M14K Tumour Cell Lines [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. sid.ir [sid.ir]

- 14. This compound Alleviates LPS-Induced Oxidative Stress and Apoptosis of Bovine Endometrial Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antimicrobial Peptides Mediate Apoptosis by Changing Mitochondrial Membrane Permeability [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound-induced apoptosis is regulated by ion balance and glutathione antioxidant system in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antimicrobial peptides of the Cecropin-family show potent antitumor activity against bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Anti-inflammatory Effects of Cecropin A in Cellular Models: A Technical Guide

Abstract: Cecropin A, a 37-residue antimicrobial peptide (AMP) originally isolated from the cecropia moth Hyalophora cecropia, has demonstrated significant immunomodulatory capabilities beyond its direct antimicrobial action.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound as observed in various cellular models. It is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the peptide's mechanisms of action, quantitative effects on inflammatory mediators, and detailed experimental protocols for its study. The primary focus is on its ability to suppress inflammatory responses, particularly those induced by bacterial endotoxins like lipopolysaccharide (LPS), through the modulation of key intracellular signaling pathways.

Quantitative Effects of this compound on Inflammatory Mediators

This compound has been shown to potently inhibit the production of key molecules that drive the inflammatory response in a dose-dependent manner. Its effects have been most extensively studied in macrophage cell lines, such as murine RAW264.7, which are central to the innate immune response.[1][2] The following tables summarize the quantitative data from various studies.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

| Cellular Model | Inflammatory Stimulus | Cytokine | This compound Concentration | Observed Effect | Reference |

| RAW264.7 (murine macrophage) | LPS | TNF-α | Not specified | Suppressed release | [1][2] |

| RAW264.7 (murine macrophage) | LPS | IL-1β | Not specified | Suppressed release | [1][2] |

| RAW264.7 (murine macrophage) | LPS | IL-6 | Not specified | Suppressed release | [1] |

| RAW264.7 (murine macrophage) | LPS | MIP-1, MIP-2 | Not specified | Suppressed release | [1][2] |

| IPEC-J2 (porcine intestinal) | E. coli | TNF-α, IL-6, IL-8 | Not specified | Downregulated mRNA expression | [3] |

| Chicken Primary Hepatocytes | Poly I:C | IL-6 | 1, 3.125, 6.25 µg/mL | Attenuated production | [4] |

| Chicken Primary Hepatocytes | None | IL-8, IFN-γ | 1 µg/mL | Decreased levels | [4] |

| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | TNF-α | 20 µg/mL | Inhibited production by 65% | [5] |

| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | IL-1β | 20 µg/mL | Inhibited production by 61.9% | [5] |

| Mouse Peritoneal Macrophages (SibaCec¹) | LPS (100 ng/mL) | IL-6 | 20 µg/mL | Inhibited production by 50.5% | [5] |

| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | TNF-α | 5 µM | Reduced production by 57.7% | [6] |

| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | IL-1β | 5 µM | Reduced production by 63.9% | [6] |

| Mouse Macrophages (AeaeCec5²) | LPS (100 ng/mL) | IL-6 | 5 µM | Reduced production by 64.4% | [6] |

| Chicken Intestinal Tissue (Cecropin AD³) | LPS | IL-6, IL-8 | Medium/High Dose | Significant reduction in mRNA | [7] |

| Chicken Intestinal Tissue (Cecropin AD³) | LPS | IL-1β, IL-18 | Medium/High Dose | Significant reduction in protein | [7] |

¹SibaCec is a cecropin-like peptide from black fly salivary glands.[5] ²AeaeCec5 is a cecropin from the mosquito Aedes aegypti.[6] ³Cecropin AD is another cecropin variant.[7]

Table 2: Effect of this compound on Other Inflammatory Markers

| Cellular Model | Inflammatory Stimulus | Marker | This compound Concentration | Observed Effect | Reference |

| RAW264.7 (murine macrophage) | LPS | Nitrite (NO) | Not specified | Suppressed production | [1][2] |

| RAW264.7 (murine macrophage) | LPS | COX-2 | Not specified | Prevented expression | [1][2][8] |

| Mouse Peritoneal Macrophages (SibaCec¹) | LPS | NO | 20 µg/mL | Inhibited production by 75% | [5] |

| Mouse Peritoneal Macrophages (AeaeCec5²) | LPS | iNOS, Nitrite | 5 µM | Efficiently inhibited expression | [6] |

Mechanistic Insights: Modulation of Key Signaling Pathways